molecular formula C16H25BO2 B13632354 2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13632354
M. Wt: 260.2 g/mol
InChI Key: HKROMKLVWBUTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a benzyl group substituted with an isopropyl group at the para position. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropylbenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

4-Isopropylbenzyl alcohol+Bis(pinacolato)diboronK2CO3,THF,RefluxThis compound\text{4-Isopropylbenzyl alcohol} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}, \text{Reflux}} \text{this compound} 4-Isopropylbenzyl alcohol+Bis(pinacolato)diboronK2​CO3​,THF,Reflux​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 4-Isopropylbenzylboronic acid.

    Reduction: 4-Isopropylbenzylborane.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other diseases.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in organic synthesis. The boron atom in the dioxaborolane ring can form stable complexes with various nucleophiles, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric effects of the isopropylbenzyl group.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Isopropylphenylboronic acid
  • 2-(4-Methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-Isopropylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the isopropylbenzyl group, which provides distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C16H25BO2

Molecular Weight

260.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(4-propan-2-ylphenyl)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO2/c1-12(2)14-9-7-13(8-10-14)11-17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3

InChI Key

HKROMKLVWBUTRV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.